![molecular formula C22H24N4O5 B2664814 ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate CAS No. 868966-19-2](/img/structure/B2664814.png)
ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
The compound’s chemical structure consists of a piperazine ring with an ethyl ester group attached to the carboxylate. It also contains a chromeno[4,3-b]pyridine moiety, which contributes to its unique properties. Researchers have synthesized this compound using various methods, including cyclization reactions and multicomponent reactions . Its high yield and operational simplicity make it an attractive synthetic target.
Biological Activities and Pharmacological Potential
Antimicrobial Activity:- Some derivatives of this compound exhibit antimicrobial potential. For instance, compounds 1a and 1b demonstrated good antimicrobial activity .
- Researchers have explored the antimicrobial effects against gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus .
- Subramaniam et al. synthesized related derivatives and evaluated their antioxidant potential. These compounds showed scavenging activity comparable to ascorbic acid .
Drug Development and Therapeutic Applications
Imidazole Core:- The imidazole moiety is a fundamental building block in drug development. It appears in various natural products and plays a crucial role in the synthesis of bioactive compounds .
- Commercially available drugs containing imidazole rings include antihistaminic agents (e.g., clemizole), antivirals (e.g., enviroxime), and antiulcer drugs (e.g., omeprazole, pantoprazole) .
- Researchers could explore its potential in areas such as antitumor, anti-inflammatory, antidiabetic, and antiviral therapies .
Future Research Directions
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)amino]-2-oxoethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-3-30-22(29)26-10-8-25(9-11-26)13-18(27)23-17-12-14(2)19-20(24-17)15-6-4-5-7-16(15)31-21(19)28/h4-7,12H,3,8-11,13H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITUKMFKYMTWSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)amino)-2-oxoethyl)piperazine-1-carboxylate |
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